2-Morpholino-2-phenylethanamine dihydrochloride
Overview
Description
2-Morpholino-2-phenylethanamine dihydrochloride is a chemical compound known for its role as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-phenylethanamine dihydrochloride typically involves the reaction of morpholine with phenylethylamine under controlled conditions. The process may include steps such as coupling, cyclization, and reduction reactions. For instance, a common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by further chemical modifications to introduce the morpholine and phenylethylamine moieties .
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-phenylethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Morpholino-2-phenylethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as anxiety and depression.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by selectively antagonizing the metabotropic glutamate receptor subtype 5 (mGluR5). This inhibition modulates glutamatergic neurotransmission, which is involved in various neurological processes. The molecular targets include the mGluR5 receptors, and the pathways involved are primarily related to glutamate signaling.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic chemical compound with both amine and ether functional groups.
Phenylethylamine: A naturally occurring monoamine alkaloid and trace amine.
Uniqueness
2-Morpholino-2-phenylethanamine dihydrochloride is unique due to its selective antagonism of the mGluR5 receptor, which distinguishes it from other compounds that may not have this specific receptor affinity. This selectivity makes it particularly valuable in research focused on neurological and psychiatric disorders.
Properties
IUPAC Name |
2-morpholin-4-yl-2-phenylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREOOJJUNORFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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